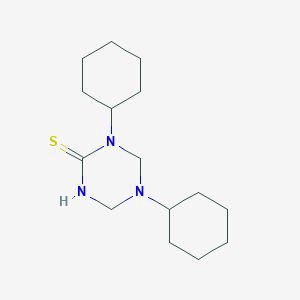
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)urea derivatives often involves reactions that lead to the formation of urea functionalities. For instance, reactions of N-acetyl-N'-(β-ethoxyacryloyl)ureas leading to various cyclic compounds indicate the versatility of urea derivatives in synthesizing complex structures (Lees & Shaw, 1968). Another example involves the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents, catalyzed by Cu(II) ions, highlighting a method for breaking and reforming urea bonds under specific conditions (Belzile, Neverov, & Brown, 2014).
Molecular Structure Analysis
The molecular structure of related urea derivatives, such as N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)-N'-(4-chlorophenyl)urea, reveals variations in hydrogen bonding patterns due to the positioning of the N atom within the pyridyl ring. These structural differences significantly influence the overall crystal packing and hydrogen bonding motifs within the compounds (Maguerès et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can lead to the formation of complexes with inorganic oxo-acids, as seen in the study of oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas. This research demonstrates the ability of urea-based ligands to interact with various anions through hydrogen bonding, showcasing the chemical versatility of urea compounds (Wu et al., 2007).
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNOGPJHGJOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(pyridin-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)



![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)

